molecular formula C8H13NO B130398 Tropinone CAS No. 532-24-1

Tropinone

Cat. No.: B130398
CAS No.: 532-24-1
M. Wt: 139.19 g/mol
InChI Key: QQXLDOJGLXJCSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The first synthesis of tropinone by Richard Willstätter involved a multi-step process starting from cycloheptanone, but it had a very low overall yield of 0.75% . In contrast, Robert Robinson’s synthesis in 1917 utilized a one-pot reaction involving succinaldehyde, methylamine, and acetonedicarboxylic acid.

Industrial Production Methods: Industrial production of this compound typically follows Robinson’s method due to its efficiency and higher yield. The reaction is conducted under controlled conditions to maintain physiological pH, which helps in achieving better yields .

Chemical Reactions Analysis

Types of Reactions: Tropinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Tropine: Formed by the reduction of this compound.

    This compound Derivatives: Formed through oxidation and substitution reactions.

Comparison with Similar Compounds

Tropinone shares structural similarities with other tropane alkaloids, such as:

Uniqueness: this compound is unique due to its role as a key intermediate in the biosynthesis of various tropane alkaloids. Its efficient synthetic route developed by Robinson also sets it apart from other similar compounds .

Properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXLDOJGLXJCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4827-85-4 (hydrochloride), 74051-45-9 (hydrobromide)
Record name 3-Tropinone
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DSSTOX Substance ID

DTXSID30862133
Record name 8-Methyl-8-azabicyclo(3.2.1)octan-3-one
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Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

532-24-1
Record name Tropinone
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Record name 3-Tropinone
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Record name Tropinone
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Record name 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-
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Record name 8-Methyl-8-azabicyclo(3.2.1)octan-3-one
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Record name Tropinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Tropinone reductase (TR) is a key enzyme in the tropane alkaloid pathway, acting at a branch point where it catalyzes the stereospecific reduction of this compound. [, , , , , , , , , ] Two forms of the enzyme exist, TR-I and TR-II, each with distinct stereospecificity. TR-I reduces this compound to tropine, the precursor for alkaloids like hyoscyamine and scopolamine, whereas TR-II forms pseudotropine, leading to the production of calystegines. [, , , ] This branching point is crucial in determining the type of tropane alkaloids produced by a plant species.

A: TR-I and TR-II, despite sharing 64% amino acid sequence identity, exhibit opposite stereospecificities. [, , ] TR-I catalyzes the reduction of this compound to tropine (3α-hydroxytropane) while TR-II reduces this compound to pseudotropine (3β-hydroxytropane). [, , ] This difference arises from subtle variations in their active site structures, particularly the presence of different charged residues, which dictate the binding orientation of this compound and consequently the stereochemistry of the product. [, ]

A: Yes, overexpression of specific this compound reductases can alter the alkaloid profile in plants. For instance, overexpressing the gene encoding for pseudotropine-forming this compound reductase in Atropa belladonna root cultures led to a significant increase in calystegine accumulation, accompanied by a decrease in hyoscyamine and scopolamine levels. [] Conversely, overexpressing the tropine-forming this compound reductase resulted in higher levels of hyoscyamine and scopolamine, with a concomitant reduction in calystegines. [] This demonstrates the potential of genetic engineering to manipulate the production of specific tropane alkaloids in plants.

ANone: this compound has a molecular formula of C8H13NO and a molecular weight of 139.19 g/mol.

A: Various spectroscopic methods are employed to characterize this compound and its derivatives, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , ] IR spectroscopy helps identify functional groups such as the carbonyl group present in this compound. NMR spectroscopy provides information about the structure and stereochemistry of the molecule, while MS helps determine the molecular weight and fragmentation pattern. [, ]

A: Deprotonation of this compound generates a lithium enolate, a versatile intermediate that allows for the formation of new carbon-carbon bonds at the alpha-position. [, ] This enolate can react with various electrophiles, leading to the synthesis of diverse tropane derivatives. For example, the reaction of this compound lithium enolate with benzaldehyde results in the formation of this compound aldol products. [, ]

A: Yes, the this compound ring system can be manipulated to generate other valuable compounds. For instance, reacting the lithium enolate of this compound with alkyl chloroformates leads to a ring-opening reaction, yielding 6-N-carboalkoxy-N-methyl-2-cycloheptenones. [, ] This reaction can be rendered enantioselective by employing chiral lithium amides, paving the way for the synthesis of enantiomerically enriched tropane alkaloids. []

A: DFT calculations have been instrumental in elucidating the factors governing the diastereoselectivity of water-promoted aldol reactions involving this compound. [] The calculations accurately predicted the stability of various this compound enol forms and transition states, providing insights into the observed exo,anti/exo,syn diastereoselectivity. [] This demonstrates the power of computational tools in predicting and rationalizing the stereochemical outcomes of reactions involving this compound and its derivatives.

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